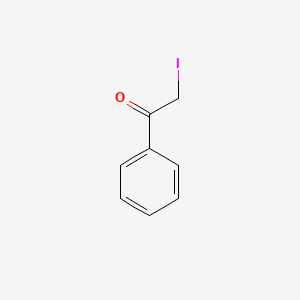
2-IODOACETOPHENONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-IODOACETOPHENONE is an organic compound with the molecular formula C8H7IO. It is a derivative of acetophenone where an iodine atom is substituted at the second position of the ethanone group. This compound is known for its utility in various organic synthesis processes due to its reactivity and the presence of both phenyl and iodine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-IODOACETOPHENONE can be synthesized through the iodination of acetophenone. One common method involves the reaction of acetophenone with iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-IODOACETOPHENONE undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are frequently used.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated acetophenones and nitroacetophenones.
Nucleophilic Substitution: Products include cyanoacetophenones and aminoacetophenones.
Aplicaciones Científicas De Investigación
2-IODOACETOPHENONE is utilized in various scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is employed in the manufacture of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-IODOACETOPHENONE involves its reactivity due to the presence of the iodine atom, which can act as a leaving group in substitution reactions. The phenyl ring can participate in various electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Acetophenone: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
Bromoacetophenone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Chloroacetophenone: Contains a chlorine atom, which also affects its reactivity and use in synthesis.
Uniqueness: 2-IODOACETOPHENONE is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromo and chloro counterparts. This makes it particularly useful in specific organic synthesis reactions where iodine’s properties are advantageous .
Propiedades
Número CAS |
4636-16-2 |
|---|---|
Fórmula molecular |
C8H7IO |
Peso molecular |
246.04 g/mol |
Nombre IUPAC |
2-iodo-1-phenylethanone |
InChI |
InChI=1S/C8H7IO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
CREOHKRPSSUXCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


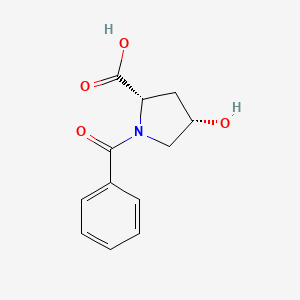
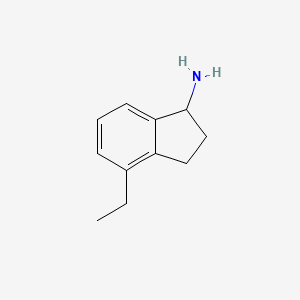
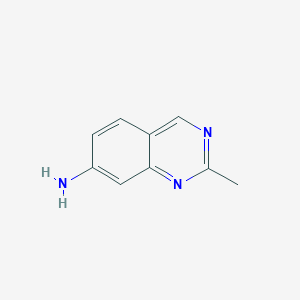
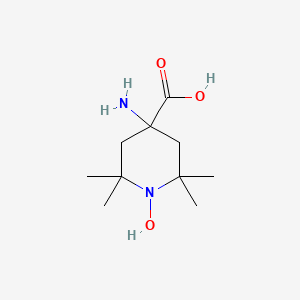
![Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate](/img/structure/B8806949.png)
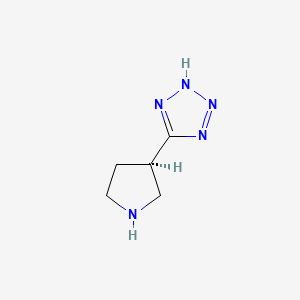
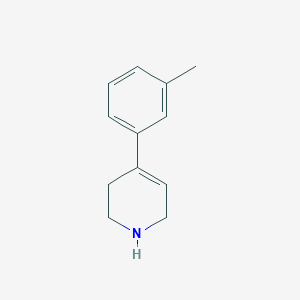
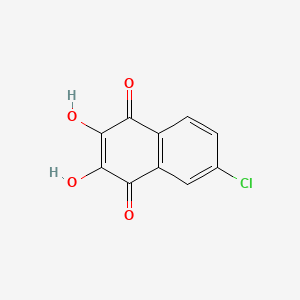
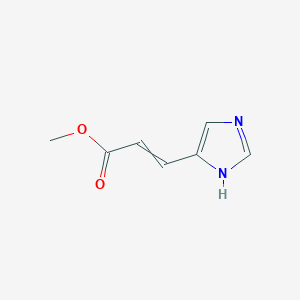
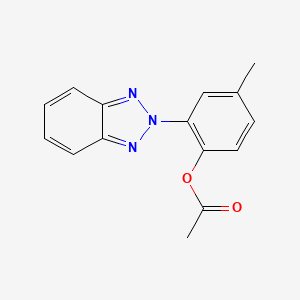
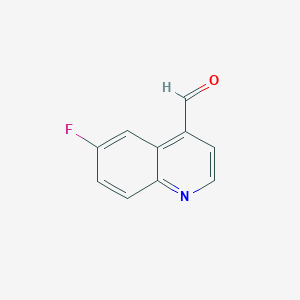
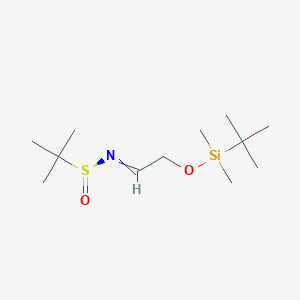
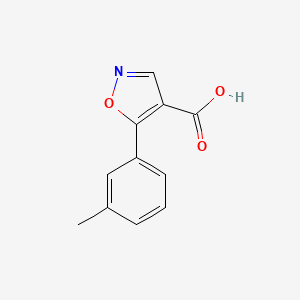
![Propanedinitrile, [(chlorophenyl)hydrazono]-](/img/structure/B8807032.png)
